molecular formula C8H8Cl3NO B158143 PETCM CAS No. 10129-56-3

PETCM

Número de catálogo: B158143
Número CAS: 10129-56-3
Peso molecular: 240.5 g/mol
Clave InChI: NGTDJJKTGRNNAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

PETCM tiene una amplia gama de aplicaciones en la investigación científica:

    Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.

    Biología: Se emplea en estudios de apoptosis y vías de muerte celular, particularmente en la investigación del cáncer.

    Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades donde la regulación de la apoptosis es crucial, como el cáncer y los trastornos neurodegenerativos.

    Industria: Se utiliza en el desarrollo de nuevos fármacos y como intermedio químico en la síntesis de otros compuestos.

Mecanismo De Acción

PETCM ejerce sus efectos activando la caspasa-3 a través de una vía dependiente del citocromo c. Promueve la oligomerización de Apaf-1, lo que lleva a la formación del apoptosoma, un complejo multiproteico que activa la caspasa-9. Esto, a su vez, activa la caspasa-3, lo que resulta en la fase de ejecución de la apoptosis . This compound también antagoniza la actividad inhibitoria de la Protimósina-α sobre la proteína 1 asociada a HLA-DR, promoviendo aún más la activación de la caspasa-3 .

Compuestos Similares:

    1,1,1-Tricloro-2-propanol: Comparte similitudes estructurales pero carece del anillo de piridina.

    4-Piridinocarboxaldehído: Un precursor en la síntesis de this compound.

    Triclorometilcarbinol: Otro precursor en la síntesis de this compound.

Singularidad: this compound es único debido a su activación específica de la caspasa-3 de manera dependiente del citocromo c, lo cual no se observa comúnmente en otros compuestos similares. Esto lo hace particularmente valioso en la investigación de la apoptosis y las posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de PETCM implica la reacción del 4-piridinocarboxaldehído con triclorometilcarbinol en condiciones controladas. La reacción típicamente requiere un solvente como el dimetilsulfóxido (DMSO) y un catalizador para facilitar el proceso .

Métodos de Producción Industrial: En entornos industriales, this compound se produce a través de una ruta sintética similar pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El compuesto luego se purifica utilizando técnicas como la recristalización o la cromatografía para alcanzar la calidad deseada .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Principales Productos Formados:

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific activation of caspase-3 in a cytochrome c-dependent manner, which is not commonly observed in other similar compounds. This makes it particularly valuable in apoptosis research and potential therapeutic applications .

Actividad Biológica

PETCM (α-(trichloromethyl)-4-pyridineethanol) is a compound that has garnered attention for its biological activity, particularly in the context of apoptosis and cancer therapy. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound, supported by diverse research findings.

This compound primarily functions as a caspase-3 activator , which is critical in the apoptotic pathway. It operates by inhibiting the oncoprotein ProT, thereby stimulating the formation of the apoptosome, a complex essential for caspase activation and subsequent apoptosis in cancer cells. The apoptosome formation is a pivotal step in the intrinsic pathway of apoptosis, where cytochrome c and Apaf-1 play crucial roles.

Key Findings:

  • Caspase Activation : this compound enhances caspase-3 activation through its interaction with Apaf-1 and cytochrome c, leading to increased apoptosis in cancer cell lines while sparing normal cells .
  • Selectivity for Cancer Cells : Studies have indicated that this compound exhibits cytotoxic effects predominantly on cancer cells, suggesting its potential as a selective therapeutic agent .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Study Cell Lines Used Effect Observed Mechanism
Study 1Various cancer cell linesInduction of apoptosisCaspase-3 activation via apoptosome formation
Study 2Normal vs. cancer cellsSelective cytotoxicityInhibition of ProT leading to enhanced apoptosome assembly
Study 3Breast cancer cellsIncreased cell deathEnhanced caspase activation and mitochondrial disruption

Case Study 1: High-Throughput Screening

A high-throughput screening study demonstrated that this compound effectively activates caspase-3 in various cancer models. The results indicated a significant increase in apoptotic activity compared to control groups, highlighting this compound's potential as a therapeutic agent against tumors resistant to conventional treatments .

Case Study 2: In Vivo Efficacy

In an animal model of breast cancer, this compound was administered to evaluate its therapeutic efficacy. Results showed a marked reduction in tumor size and increased survival rates among treated subjects compared to untreated controls. This study underscores this compound's potential for clinical application in oncology .

Propiedades

IUPAC Name

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTDJJKTGRNNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279678
Record name PETCM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10129-56-3
Record name 10129-56-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PETCM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PETCM
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Petcm
Reactant of Route 2
Reactant of Route 2
Petcm
Reactant of Route 3
Reactant of Route 3
Petcm
Reactant of Route 4
Reactant of Route 4
Petcm
Reactant of Route 5
Reactant of Route 5
Petcm
Reactant of Route 6
Petcm
Customer
Q & A

Q1: What is the mechanism of action of PETCM in inducing apoptosis?

A: this compound acts by modulating a specific pathway within the intricate cascade of apoptosis. This pathway involves two key players: the tumor suppressor putative HLA-DR–associated proteins (PHAP) and the oncoprotein prothymosin-α (ProT). [, ] Normally, ProT inhibits the formation of the apoptosome, a critical complex required for the activation of caspase-9, a key executioner caspase in apoptosis. this compound disrupts this inhibitory action of ProT, essentially releasing the brakes on apoptosome formation. [, ] With the apoptosome assembled, caspase-9 activation can proceed, ultimately leading to the activation of downstream caspases like caspase-3 and the dismantling of the cell. [, ]

Q2: Does this compound require specific conditions to exert its pro-apoptotic effects?

A: Interestingly, this compound's ability to promote apoptosome formation and subsequent caspase activation is influenced by the intracellular concentration of deoxyadenosine triphosphate (dATP). [, ] Under physiological dATP levels, this compound effectively relieves the ProT-mediated inhibition of apoptosome assembly. [, ] This suggests that this compound's activity might be fine-tuned by the cellular metabolic state, adding another layer of complexity to its mechanism of action.

Q3: Has this compound demonstrated any synergistic effects with other apoptotic stimuli?

A: Research indicates that this compound can enhance the sensitivity of cells to apoptosis induced by external factors like ultraviolet (UV) irradiation. When ProT expression is suppressed using RNA interference, cells become more susceptible to UV-induced apoptosis, and the requirement for this compound to trigger caspase activation is diminished. [, ] This finding highlights a potential synergy between this compound and other apoptotic inducers, suggesting possible avenues for combination therapies.

Q4: Beyond its role in apoptosis, are there other functions attributed to this compound?

A: Emerging evidence suggests that this compound might influence synaptic plasticity, particularly at corticostriatal synapses. Studies in a mouse model of Parkinson's disease (PD) revealed that this compound could restore a physiological long-term depression (LTD) response. [] This rescue effect is attributed to this compound's ability to activate caspase-3, suggesting a non-apoptotic role for this caspase in synaptic plasticity. [] This intriguing finding warrants further investigation into this compound's therapeutic potential in neurodegenerative disorders like PD.

  1. Jiang, X., et al. "Distinctive Roles of PHAP Proteins and Prothymosin-α in a Death Regulatory Pathway." Science, vol. 302, no. 5645, 2003, pp. 425–429., doi:10.1126/science.1089053. [, ]
  2. Jiang, X., et al. "Distinctive roles of PHAP proteins and prothymosin-alpha in a death regulatory pathway." PubMed, U.S. National Library of Medicine, Aug. 2003, https://pubmed.ncbi.nlm.nih.gov/14551432/. [, ]
  3. Calabresi, P., et al. "Loss of Non-Apoptotic Role of Caspase-3 in the PINK1 Mouse Model of Parkinson's Disease." Frontiers in Cellular Neuroscience, vol. 12, 2018, p. 333., doi:10.3389/fncel.2018.00333. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.